molecular formula C11H15BrFN B1453819 [(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine CAS No. 1247432-21-8

[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine

Cat. No.: B1453819
CAS No.: 1247432-21-8
M. Wt: 260.15 g/mol
InChI Key: UBKKWOVEKSDLMR-UHFFFAOYSA-N
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Description

[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine is a useful research compound. Its molecular formula is C11H15BrFN and its molecular weight is 260.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKWOVEKSDLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances its reactivity and binding affinity to various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrFN
  • SMILES : CC(C)NCC1=CC(=C(C=C1)Br)F
  • Molecular Weight : 253.14 g/mol

The unique arrangement of halogens on the aromatic ring is crucial for its biological interactions, affecting both steric and electronic properties.

The biological activity of (4-Bromo-3-fluorophenyl)methylamine primarily involves its interaction with specific receptors or enzymes. The bromine and fluorine atoms enhance the compound's binding affinity, which can lead to modulation of downstream signaling pathways.

Key mechanisms include:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing physiological responses.
  • Enzyme Inhibition : By interacting with enzymes, it can alter metabolic pathways, potentially leading to therapeutic effects.

Structure-Activity Relationships (SAR)

The substitution pattern on the phenyl ring significantly influences the biological activity of (4-Bromo-3-fluorophenyl)methylamine. Comparative studies with similar compounds reveal that:

  • The position and type of halogen affect binding affinity and selectivity toward specific targets.
  • Compounds with different halogen substitutions exhibit varying degrees of potency in biological assays.
Compound NameMolecular FormulaBiological Activity
(4-Bromo-3-fluorophenyl)methylamineC11H14BrFNPotential ligand for receptors
(2-Bromo-3-fluorophenyl)methylamineC11H14BrFNModerate receptor affinity
(4-Bromo-2-fluorophenyl)methylamineC11H14BrFNLower activity compared to target compound

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that compounds similar to (4-Bromo-3-fluorophenyl)methylamine demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against leukemia cells, indicating strong antiproliferative properties .
  • Neuropharmacological Effects : A study explored the potential of this compound in modulating dopamine transporters, revealing that it may reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine. This suggests a possible application in treating addiction .
  • In vitro Studies : In vitro assays have demonstrated that (4-Bromo-3-fluorophenyl)methylamine can inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders .

Scientific Research Applications

Chemistry

(4-Bromo-3-fluorophenyl)methylamine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique halogen substituents (bromine and fluorine) enhance its reactivity, making it suitable for various chemical transformations, including:

  • Substitution Reactions : Formation of azides, thiols, or ethers.
  • Oxidation Reactions : Generation of nitroso or nitro derivatives.
  • Reduction Reactions : Production of dehalogenated or alkylated products.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The unique positioning of the bromine and fluorine atoms on the phenyl ring can influence its interaction with various biological targets, potentially modulating signaling pathways involved in disease processes.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its biological activity includes:

  • Antiproliferative Effects : Studies indicate that related compounds can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells (L1210).
  • Receptor Binding Studies : Its structure may allow selective binding to specific receptors, influencing cellular signaling pathways relevant to cancer and infectious diseases.

Anticancer Activity

Recent studies have focused on the antiproliferative effects of (4-Bromo-3-fluorophenyl)methylamine and similar compounds. For example:

  • A study demonstrated that halogenated derivatives exhibited enhanced activity compared to non-halogenated analogs. The presence of bromine and fluorine was linked to increased binding affinity to target enzymes involved in cell growth regulation.

In Vitro Studies

In vitro assays have shown that (4-Bromo-3-fluorophenyl)methylamine can inhibit specific enzymes associated with metabolic pathways related to cancer progression. This suggests potential therapeutic applications as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine
Reactant of Route 2
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[(4-Bromo-3-fluorophenyl)methyl](butan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.